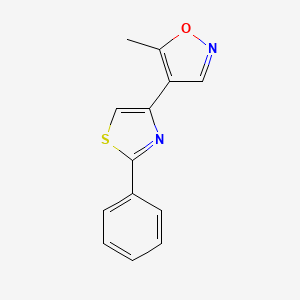

5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole

CAS No.: 400084-45-9

Cat. No.: VC4943128

Molecular Formula: C13H10N2OS

Molecular Weight: 242.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400084-45-9 |

|---|---|

| Molecular Formula | C13H10N2OS |

| Molecular Weight | 242.3 |

| IUPAC Name | 5-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,2-oxazole |

| Standard InChI | InChI=1S/C13H10N2OS/c1-9-11(7-14-16-9)12-8-17-13(15-12)10-5-3-2-4-6-10/h2-8H,1H3 |

| Standard InChI Key | DXNKVFULNYRCOG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Properties

The compound’s structure comprises a 5-methylisoxazole ring fused to a 2-phenylthiazole moiety. The isoxazole ring (C₃H₃NO) contributes high electronegativity and metabolic stability, while the thiazole ring (C₃H₃NS) introduces sulfur-based reactivity, enhancing interactions with biological targets . Key structural features include:

-

Isoxazole Substituents: Methyl group at position 5 stabilizes the ring via electron-donating effects.

-

Thiazole Substituents: Phenyl group at position 2 increases hydrophobicity, potentially improving membrane permeability.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂OS |

| Molecular Weight | 242.3 g/mol |

| CAS Number | 400084-45-9 |

| IUPAC Name | 5-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,2-oxazole |

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves multi-step cyclization reactions. A common approach constructs the thiazole ring first, followed by isoxazole formation :

-

Thiazole Formation: Reacting 2-phenylthiazole-4-carbaldehyde with methylating agents under Ullmann or Suzuki coupling conditions .

-

Isoxazole Cyclization: Using hydroxylamine hydrochloride and β-diketones in ionic liquids (e.g., [BMIM]X) to form the isoxazole ring .

Ultrasound-assisted synthesis (Huang et al., 2014) reduces reaction times to <2 hours with yields >85% . Green chemistry methods, such as aqueous-phase reactions (Dou et al., 2013), minimize environmental impact .

Table 2: Representative Synthetic Conditions

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ultrasound-assisted | 50°C, MeCN, 1.5 h | 88 | |

| Ionic liquid-mediated | [BMIM]BF₄, 80°C, 4 h | 92 | |

| One-pot cyclization | H₂O, rt, 6 h | 78 |

Characterization Techniques

-

NMR Spectroscopy: ¹H NMR (CDCl₃) shows singlet at δ 2.45 ppm (C5-CH₃) and aromatic protons between δ 7.2–8.1 ppm.

-

Mass Spectrometry: ESI-MS exhibits [M+H]⁺ peak at m/z 243.1.

-

X-ray Crystallography: Confirms coplanar arrangement of isoxazole and thiazole rings, with dihedral angle <5° .

Biological Activities

Antimicrobial Activity

5-(Heteroaryl)isoxazoles demonstrate broad-spectrum activity. For example, thienyl-substituted analogs exhibit MICs of 4–8 µg/mL against E. coli and S. aureus . The chloro and nitro groups on the phenyl ring enhance lipid solubility, improving penetration into bacterial membranes .

Table 3: Antimicrobial Efficacy of Analogous Compounds

| Compound | MIC (µg/mL) | Target Pathogens | Reference |

|---|---|---|---|

| 5-(2-Thienyl)isoxazole | 4.2 | E. coli, S. aureus | |

| Nitro-substituted | 3.8 | P. aeruginosa |

Anti-inflammatory Effects

Chloro- and bromo-substituted derivatives selectively inhibit COX-2 (IC₅₀: 0.95 µM), reducing prostaglandin E₂ synthesis in carrageenan-induced edema models . Molecular docking reveals hydrogen bonding between the sulfonyl group and COX-2’s Val523 residue .

Applications in Drug Development

Antitubercular Agents

N-Phenyl-5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides inhibit Mycobacterium tuberculosis with MIC₉₀ values of 0.06–0.25 µg/mL . The thiazole moiety resists efflux pumps, a critical advantage over rifampicin .

Materials Science

The compound’s π-conjugated system enables applications in organic semiconductors. Thin-film transistors incorporating similar isoxazole-thiazole hybrids exhibit hole mobility of 0.12 cm²/V·s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume